2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde

Catalog No.
S12248034
CAS No.
M.F
C10H12N2OS
M. Wt
208.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-...

Product Name

2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde

IUPAC Name

2-(6-sulfanylidene-1H-pyridin-3-yl)pyrrolidine-1-carbaldehyde

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

InChI

InChI=1S/C10H12N2OS/c13-7-12-5-1-2-9(12)8-3-4-10(14)11-6-8/h3-4,6-7,9H,1-2,5H2,(H,11,14)

InChI Key

BZGUQRVTXVXOKP-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C=O)C2=CNC(=S)C=C2

2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde is a compound characterized by its unique structural features, including a pyrrolidine ring and a 1,6-dihydropyridine moiety with a thioxo substituent. The molecular formula for this compound is C10H12N2O2SC_{10}H_{12}N_2O_2S, and it has a molecular weight of approximately 232.28 g/mol. The presence of sulfur in the thioxo group enhances its chemical reactivity, making it a subject of interest in various chemical and biological studies.

Due to its functional groups:

  • Condensation Reactions: The aldehyde group can undergo condensation with various nucleophiles, leading to the formation of imines or other derivatives.
  • Nucleophilic Addition: The thioxo group can act as an electrophile in nucleophilic addition reactions, which may yield thiazole or related heterocycles.
  • Cyclization Reactions: The pyrrolidine ring can facilitate cyclization reactions under appropriate conditions, potentially leading to more complex molecular architectures.

Research indicates that compounds similar to 2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde exhibit various biological activities. These may include:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial and fungal strains.
  • Anticancer Activity: Certain analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
  • Enzyme Inhibition: Compounds with similar structures have been studied for their ability to inhibit specific enzymes, which could be useful in therapeutic applications.

The synthesis of 2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde can be achieved through various methods:

  • Multicomponent Reactions: Utilizing starting materials such as pyrrolidine, carbonyl compounds, and thioamide derivatives in a one-pot reaction setup.
  • Biginelli Reaction: This classical method can be adapted to synthesize dihydropyrimidinones that may serve as precursors for the target compound.
  • Functional Group Transformations: Starting from known dihydropyridine derivatives, selective oxidation or substitution reactions can yield the desired product.

The unique structure of 2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde lends itself to various applications:

  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development targeting infectious diseases or cancer.
  • Material Science: The compound could be explored for use in organic electronics or as a dye due to its structural properties.
  • Agricultural Chemistry: Investigating its efficacy as a pesticide or fungicide could open new avenues in crop protection.

Studies involving interaction with biological targets are crucial for understanding the pharmacological potential of 2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde:

  • Protein Binding Studies: Evaluating how the compound interacts with proteins can provide insights into its mechanism of action.
  • Receptor Binding Assays: Investigating binding affinities to specific receptors can help elucidate therapeutic pathways.
  • Metabolic Studies: Understanding how the compound is metabolized in biological systems is essential for assessing its safety and efficacy.

Several compounds share structural similarities with 2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde94170-15-70.83
6-Oxo-1,6-dihydropyridine-3-carboxylic acid5006-66-60.80
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide701-44-00.84
2-Oxo-1,2-dihydropyridine-3-carbaldehyde36404-89-40.73

Uniqueness

What sets 2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde apart from these similar compounds is primarily its thioxo group and the combination of the pyrrolidine and dihydropyridine structures, which may confer distinct reactivity patterns and biological activities not observed in other analogs. This uniqueness may lead to novel applications in medicinal chemistry and material science.

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

208.06703418 g/mol

Monoisotopic Mass

208.06703418 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-09

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